1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea
Overview
Description
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring and a cyclopropyl group attached to the urea moiety
Scientific Research Applications
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea is the Estrogen receptor (ESR) . The ESR is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The compound interacts with the estrogen receptor in a ligand-dependent manner. This interaction induces a conformational change, allowing subsequent or combinatorial association with multiprotein coactivator complexes . It also mediates mutual transrepression between the estrogen receptor and NF-kappa-B in a cell-type-specific manner .
Biochemical Pathways
The compound affects the estrogen signaling pathway. Ligand binding to the estrogen receptor can lead to direct homodimer binding to a palindromic estrogen response element (ERE) sequence or association with other DNA-binding transcription factors . This can mediate ERE-independent signaling and affect various downstream effects.
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the estrogen receptor. This can lead to changes in gene expression and cellular proliferation and differentiation . The specific effects can vary depending on the cell type and the presence of other signaling molecules .
Biochemical Analysis
Biochemical Properties
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and superoxide dismutase . These interactions suggest that this compound may have antioxidant properties, potentially reducing oxidative damage in cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, such as NF-κB and cytokines . Additionally, this compound can alter cellular metabolism by impacting glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered gene expression and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of certain enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the activity of enzymes in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, the compound can affect the levels of metabolites involved in the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it has been found to interact with transporters involved in the uptake of small molecules, facilitating its distribution within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea typically involves the reaction of 2-chloro-4-hydroxyaniline with cyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Chloro-4-hydroxyaniline+Cyclopropyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Comparison with Similar Compounds
- 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea
- 4,5-Bis(2-chloro-4-hydroxyphenyl)-2-imidazolines
- 2,3-Bis(2-chloro-4-hydroxyphenyl)piperazines
Comparison: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-5-7(14)3-4-9(8)13-10(15)12-6-1-2-6/h3-6,14H,1-2H2,(H2,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPZNUIZEVRITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630907 | |
Record name | N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796848-79-8 | |
Record name | ME-92 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796848798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ME-92 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU2T7BR757 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea in the synthesis of Lenvatinib?
A1: this compound serves as a crucial intermediate in the synthesis of Lenvatinib. It reacts with 4-chloro-7-methoxyquinoline-6-carboxamide through a condensation reaction to yield the final Lenvatinib molecule []. The specific functional groups present in this intermediate, particularly the hydroxyl and urea moieties, are likely crucial for the success of this final synthetic step.
Q2: How is the synthesis of this compound optimized in the paper?
A2: The paper describes a synthetic route for this compound starting from 4-amino-3-chlorophenol hydrochloride. This starting material is first treated with phenyl chloroformate, followed by a reaction with cyclopropylamine to yield the desired intermediate []. While the paper doesn't delve into specific optimization details for this particular step, it highlights the use of one-pot synthesis methods elsewhere in the overall Lenvatinib synthesis as a strategy for simplifying the process and potentially improving yields [].
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